![molecular formula C24H20N6 B14705665 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline CAS No. 21436-01-1](/img/structure/B14705665.png)
4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline is an organic compound characterized by its biphenyl structure with diazene and aniline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline typically involves a diazotization reaction. This process includes the reaction of biphenyl derivatives with nitrous acid under controlled conditions to form the diazene linkage . The reaction conditions often require a low temperature and an acidic environment to ensure the stability of the diazene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions using automated reactors to maintain precise control over temperature and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene groups into amine groups.
Substitution: Electrophilic substitution reactions can occur at the aniline groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include azo compounds, amines, and substituted biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar in structure but with different functional groups.
4,4’-{[1,2-Diphenylethene]-1,2-diyl}diphenol: Contains a diphenylethene core instead of a biphenyl core.
4,4’-{[Benzo[c][1,2,5]thiadiazole]-4,7-diyl}dianiline: Features a benzo[c][1,2,5]thiadiazole moiety.
Propriétés
Numéro CAS |
21436-01-1 |
|---|---|
Formule moléculaire |
C24H20N6 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-[[4-[4-[(4-aminophenyl)diazenyl]phenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H20N6/c25-19-5-13-23(14-6-19)29-27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-30-24-15-7-20(26)8-16-24/h1-16H,25-26H2 |
Clé InChI |
XHMYPPBOMZPAFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N)N=NC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
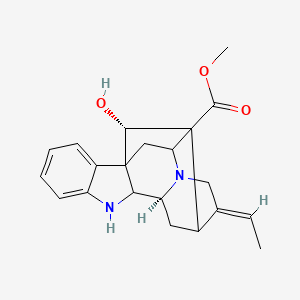
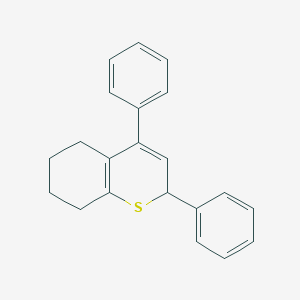
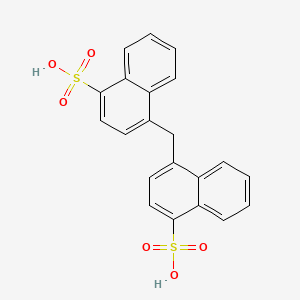
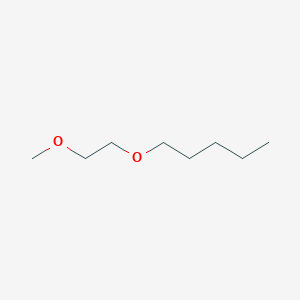
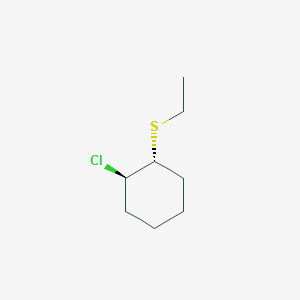
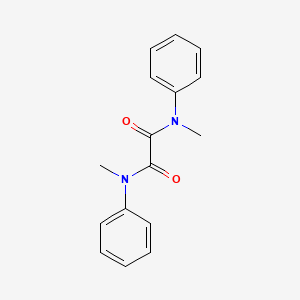
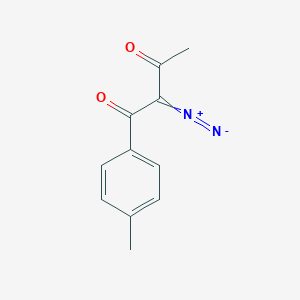
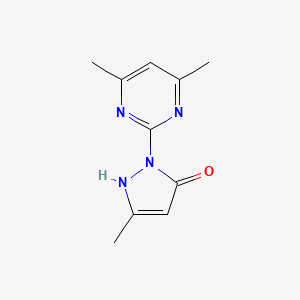
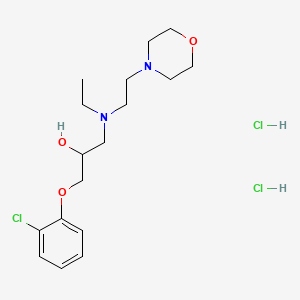
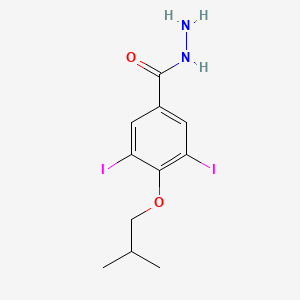
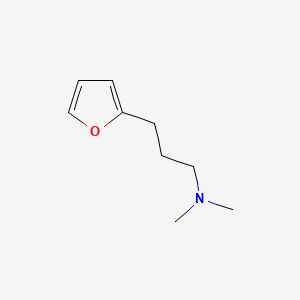

![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
